2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYLBUTANOIC ACID
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Overview
Description
2-{3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}-3-METHYLBUTANOIC ACID is a complex organic compound with a unique structure that includes a dioxo group and a methanoisoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYLBUTANOIC ACID typically involves multiple steps. One common method includes the cyclization of a suitable precursor, followed by the introduction of the dioxo group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYLBUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
- 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
Uniqueness
What sets 2-{3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}-3-METHYLBUTANOIC ACID apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties
Properties
CAS No. |
497936-69-3 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3g/mol |
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-6(2)11(14(18)19)15-12(16)9-7-3-4-8(5-7)10(9)13(15)17/h6-11H,3-5H2,1-2H3,(H,18,19) |
InChI Key |
MNKSUDDNUOWWMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)N1C(=O)C2C3CCC(C3)C2C1=O |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2C3CCC(C3)C2C1=O |
Origin of Product |
United States |
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